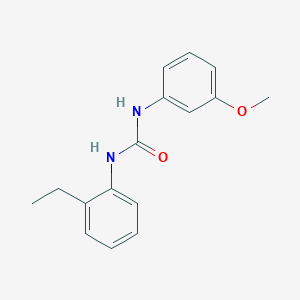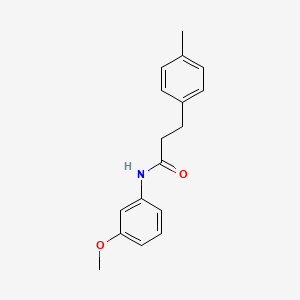![molecular formula C22H25N3O2 B5414701 1-{1-[(5-methoxy-1H-indazol-3-yl)methyl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B5414701.png)
1-{1-[(5-methoxy-1H-indazol-3-yl)methyl]-4-phenyl-4-piperidinyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indazole derivatives, such as (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester , are of significant interest due to their wide range of biological activities. They are often used in medicinal chemistry and have applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
Indazole derivatives can be synthesized through various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of indazole derivatives can be quite complex. For example, the InChI code for (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester is 1S/C11H12N2O3/c1-15-7-3-4-9-8 (5-7)10 (13-12-9)6-11 (14)16-2/h3-5H,6H2,1-2H3, (H,12,13) .Physical And Chemical Properties Analysis
The physical and chemical properties of indazole derivatives depend on their specific structure. For instance, (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester is a white solid with a molecular weight of 220.23 .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[1-[(5-methoxy-2H-indazol-3-yl)methyl]-4-phenylpiperidin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-16(26)22(17-6-4-3-5-7-17)10-12-25(13-11-22)15-21-19-14-18(27-2)8-9-20(19)23-24-21/h3-9,14H,10-13,15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZWUAQFISZZAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCN(CC1)CC2=C3C=C(C=CC3=NN2)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5414621.png)

![3-(butylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5414627.png)
![rel-(4aS,8aR)-6-[(3-chloro-2-thienyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5414628.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2,2,3,3-tetramethylcyclopropanecarboxamide](/img/structure/B5414638.png)
![N-cyclohexyl-N-[(cyclohexylamino)carbonyl]-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide](/img/structure/B5414653.png)
![N-[(1S*,2R*)-2-(cyclopentylamino)cyclobutyl]-3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanamide](/img/structure/B5414661.png)

![methyl [4-(3-chlorophenyl)-1-piperazinyl]acetate](/img/structure/B5414667.png)
![3-phenyl-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5414676.png)
![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]quinoline](/img/structure/B5414688.png)
![5-{4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5414689.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5414707.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]acetamide](/img/structure/B5414710.png)